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Compound of Interest

Compound Name: Famprofazone-d3

CAS No.: 1346601-05-5

Cat. No.: B583743 Get Quote

Differentiation of Medicolegal Ingestion from Illicit Methamphetamine Abuse

Introduction & Scientific Context
Famprofazone is a pyrazolone derivative with analgesic and antipyretic properties, historically

found in multi-ingredient formulations (e.g., Gewodin). It is a metabolic precursor that

undergoes N-dealkylation in the human body to form methamphetamine and amphetamine.

This metabolic pathway creates a critical forensic challenge: a patient legally taking

Famprofazone may test positive for illicit methamphetamine.[1][2] To rule out abuse, forensic

laboratories must detect the parent molecule (Famprofazone), which is not present in illicit

methamphetamine users.

Why Famprofazone-d3? Quantitative analysis of the parent drug requires high precision to

distinguish trace levels (post-metabolism) from background noise. Famprofazone-d3
(deuterated analog) is the gold-standard Internal Standard because:

Retention Time Locking: It co-elutes with the analyte, experiencing the exact same matrix

suppression/enhancement effects at the ion source.

Extraction Recovery: It compensates for variability in Liquid-Liquid Extraction (LLE)

efficiency, particularly in complex matrices like postmortem bone marrow or lipid-rich plasma.
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Chemical Identity & Properties
Property Analyte: Famprofazone

Internal Standard:
Famprofazone-d3

CAS Number 22881-35-2 N/A (Labeled Analog)

Molecular Formula

Molecular Weight 377.5 g/mol ~380.5 g/mol

Key Fragment Ions (EI) 286 (Base), 229, 91 289 (Base), 229, 91*

pKa ~6.5 (Basic) ~6.5

Solubility
Lipophilic (Soluble in DCM,

MTBE)
Lipophilic

*Note: The m/z 91 (tropylium) ion often remains unshifted if the deuterium label is on the N-

methyl or pyrazolone methyl group. The quantitation ion (286 -> 289) must contain the label.

Metabolic Pathway Visualization
Understanding the metabolism is vital for interpreting why the parent drug is the target.
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Figure 1: Metabolic conversion of Famprofazone.[3] Detection of the blue node (Parent) is

required to prove medical use.

Experimental Protocol
A. Reagents & Standards Preparation[4]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b583743?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/9491970/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stock Solution: Dissolve 1 mg Famprofazone-d3 in 1 mL Methanol (1 mg/mL). Store at

-20°C.

Working IS Solution: Dilute Stock to 1 µg/mL in Methanol.

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Chlorobutane (less toxic alternatives to

Benzene).

Buffer: 1M Carbonate Buffer (pH 9.5) or 1M NaOH (for strong alkaline extraction).

B. Sample Preparation (Liquid-Liquid Extraction)
This protocol is optimized for Urine and Bone Marrow (postmortem).

Aliquot: Transfer 1.0 mL of biological sample into a glass centrifuge tube.

Spike IS: Add 50 µL of Working IS Solution (Famprofazone-d3). Vortex for 10 sec.

Alkalinize: Add 0.5 mL of 1M Carbonate Buffer (pH 9.5).

Reasoning: Famprofazone is basic.[4] High pH suppresses ionization (

), driving the drug into the organic phase.

Extract: Add 5 mL of MTBE.

Agitate: Rotate/shake for 15 minutes. Centrifuge at 3500 rpm for 5 minutes to separate

phases.

Transfer: Transfer the upper organic layer to a clean glass tube.

Evaporate: Evaporate to dryness under a stream of nitrogen at 40°C.

Reconstitute: Dissolve residue in 100 µL Ethyl Acetate.

Note: Derivatization (e.g., with MSTFA) is not strictly required for the parent Famprofazone

due to its thermal stability, unlike its amphetamine metabolites. This protocol uses direct

injection to minimize complexity.
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C. GC-MS Instrumentation Parameters
Parameter Setting

Instrument Agilent 7890B GC / 5977A MSD (or equivalent)

Column
HP-5MS (5% phenyl-methylpolysiloxane), 30m x

0.25mm x 0.25µm

Carrier Gas Helium @ 1.0 mL/min (Constant Flow)

Injection 1 µL, Splitless mode (Purge on at 1.0 min)

Inlet Temp 250°C

Transfer Line 280°C

Ion Source EI Source (70 eV), 230°C

Acquisition Selected Ion Monitoring (SIM)

D. SIM Acquisition Table (Quantitation)
Analyte

Retention Time
(approx)

Quant Ion (m/z) Qualifier Ions (m/z)

Famprofazone 13.5 min 286 229, 91

Famprofazone-d3 13.5 min 289 229, 91

Note: Deuterated compounds often elute slightly earlier (1-2 seconds) than non-deuterated

analogs due to the isotope effect on lipophilicity.

Analytical Workflow Diagram
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Figure 2: Step-by-step extraction and analysis workflow.[5]

Method Validation & Quality Control (Self-Validating
System)
To ensure the "Trustworthiness" pillar of this protocol, the following validation criteria must be

met (based on FDA Bioanalytical Method Validation Guidelines):

Selectivity: Analyze 6 blank matrix sources. There must be no interference at the retention

time of Famprofazone or the IS (m/z 286/289).

Linearity: Establish a calibration curve from 50 ng/mL to 2000 ng/mL.
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Acceptance:

.

Accuracy & Precision:

Run QC samples at Low (150 ng/mL), Medium (800 ng/mL), and High (1600 ng/mL).

Acceptance: Calculated concentration must be within ±15% of nominal (±20% at LLOQ).

IS Response: Monitor the absolute peak area of Famprofazone-d3 across the run. A drop

>50% indicates significant matrix effects or injection failure.

Troubleshooting Guide
Issue:Tailing Peak Shape.

Cause: Active sites in the GC liner.

Fix: Replace liner with a deactivated splitless liner (glass wool packed).

Issue:Low Sensitivity for Parent.

Cause: Incomplete extraction.

Fix: Ensure pH is >9.0. Famprofazone is a weak base; if pH is neutral, it remains ionized

in the water phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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